Piperidine, 1-(2-methyl-1-propenyl)-
Description
Structure
3D Structure
Properties
CAS No. |
673-33-6 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-(2-methylprop-1-enyl)piperidine |
InChI |
InChI=1S/C9H17N/c1-9(2)8-10-6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
InChI Key |
ZQZUJFQBFGFJMM-UHFFFAOYSA-N |
SMILES |
CC(=CN1CCCCC1)C |
Canonical SMILES |
CC(=CN1CCCCC1)C |
Other CAS No. |
673-33-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Methyl 1 Propenyl Piperidine and Analogous Enamines
Traditional Condensation Approaches with Secondary Amines and Carbonyl Compounds
The classical and most direct method for synthesizing enamines involves the condensation of a secondary amine with a ketone or aldehyde. jst.go.jp This approach remains a cornerstone of organic synthesis due to its simplicity and the ready availability of starting materials.
Formation from Piperidine (B6355638) and Isobutyraldehyde (B47883) Derivatives
The Stork enamine alkylation, a renowned method in organic synthesis, utilizes enamines like 1-(2-methyl-1-propenyl)piperidine to achieve selective monoalkylation of ketones and aldehydes. wikipedia.org The process involves the formation of the enamine, its reaction with an electrophile (such as an alkyl or acyl halide), and subsequent hydrolysis of the resulting iminium salt to regenerate the carbonyl group, now bearing a new substituent. wikipedia.orgyoutube.com
Acid-Catalyzed Enamine Formation Protocols
The formation of enamines is typically accelerated by the presence of an acid catalyst. jst.go.jp Brønsted acids such as p-toluenesulfonic acid (PTSA) or acetic acid are commonly employed. scripps.edu The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the secondary amine. The reaction is generally carried out in refluxing non-polar solvents like benzene (B151609) or toluene (B28343) to facilitate the removal of water. scripps.edu
It is important to maintain mildly acidic conditions (pH 4-5) during the reaction. youtube.com If the acidity is too high, the secondary amine will be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. Conversely, if the acidity is too low, the rate of dehydration of the carbinolamine intermediate will be slow.
Advanced Synthetic Routes to Piperidine-Derived Enamines
While traditional condensation methods are widely used, advancements in synthetic chemistry have led to the development of more sophisticated and efficient routes for enamine synthesis.
Metal-Catalyzed Processes for Enamine Construction
Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering novel pathways for the construction of enamines. For instance, palladium-catalyzed hydroamination of alkynes has been shown to produce enamines. acs.org Although this method is more commonly applied for intramolecular reactions leading to cyclic amines, the underlying principle of adding an amine across a carbon-carbon multiple bond can be adapted for the synthesis of acyclic enamines. Zinc(II) compounds have also been explored as catalysts for the nucleophilic addition of amines to nitriles, a reaction that can lead to the formation of amidines, which are structurally related to enamines. rsc.org Furthermore, rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of certain amino-alkenes can yield enamines as side products. organic-chemistry.org
Stereoselective Enamine Synthesis Strategies
The development of stereoselective methods for enamine synthesis is of significant interest, particularly for the preparation of chiral building blocks. One approach involves the use of chiral auxiliaries on the nitrogen atom of the secondary amine. acs.org This strategy can lead to the formation of diastereomeric enamines, which can then be separated. Another strategy involves the use of chiral catalysts, such as those based on iridium, which have been shown to be effective in the asymmetric hydrogenation of pyridinium (B92312) salts to produce chiral piperidines, with enamines as potential intermediates. nih.gov Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have also been developed for the asymmetric dearomatization of pyridines to yield enantioenriched piperidines, a process that can involve enamine intermediates. acs.org
Optimization of Reaction Conditions for Enhanced Enamine Formation and Stability
The efficiency and outcome of enamine synthesis are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, catalyst, and temperature. For instance, the use of dehydrating agents like titanium tetrachloride (TiCl4) can be more effective than azeotropic distillation for removing water, especially for reactions involving methyl ketones which are prone to self-condensation. scripps.edu However, the optimal amount of TiCl4 and amine can vary depending on the ketone's structure. scripps.edu
The stability of the resulting enamine is also a critical factor. The nucleophilicity of the enamine is influenced by the degree of p-π conjugation between the nitrogen lone pair and the double bond. scripps.edu This conjugation is affected by the substituents on the nitrogen atom. For example, electron-withdrawing groups on the nitrogen can decrease the enamine's reactivity.
A study on the synthesis of 3-formyl-4-hydroxycouramin-derived enamines screened various solvents and catalysts to optimize the reaction yield. researchgate.net It was found that 2-butanol (B46777) was the optimal solvent in terms of product yield. researchgate.net This highlights the importance of empirical optimization for specific enamine syntheses.
Mechanistic Investigations of Enamine Reactivity: Focusing on 1 2 Methyl 1 Propenyl Piperidine
Fundamental Principles of Enamine Nucleophilicity
The nucleophilic character of enamines is central to their synthetic utility. This property arises from the electronic interplay between the nitrogen lone pair and the double bond.
Resonance Structures and Electron Density Distribution
The enhanced nucleophilicity of the β-carbon of an enamine is readily explained by considering its resonance structures. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the double bond, creating a resonance form with a negative charge on the β-carbon. nih.govelsevierpure.com This delocalization significantly increases the electron density at this position, making it a potent nucleophile. nih.gov
In the case of 1-(2-methyl-1-propenyl)piperidine, the resonance contributors illustrate this charge distribution:
Structure A: The neutral enamine structure.
Structure B: The zwitterionic resonance structure showing a positive charge on the nitrogen and a negative charge on the β-carbon.
This electron-donating effect of the nitrogen atom renders the β-carbon susceptible to attack by a wide range of electrophiles. elsevierpure.com The planarity of the enamine system, with its sp2 hybridized carbon and nitrogen atoms, facilitates this electron delocalization.
C-Protonation Versus N-Protonation Dynamics and Equilibrium
Enamines are ambident nucleophiles and can be protonated at either the nitrogen or the β-carbon. The site of protonation is a critical factor that dictates the subsequent reactivity of the molecule.
N-Protonation: Protonation on the nitrogen atom is typically a fast and reversible process, leading to the formation of an ammonium (B1175870) salt. This pathway does not directly lead to C-C bond formation.
C-Protonation: Protonation at the β-carbon is often the kinetically favored step in the hydrolysis of enamines back to their parent carbonyl compound and secondary amine. nih.gov This process forms an iminium ion, which is then attacked by water. elsevierpure.comnih.gov
The equilibrium between C-protonated and N-protonated species is influenced by several factors, including the solvent and the specific structure of the enamine. While N-protonation is often thermodynamically more favorable due to the higher basicity of the nitrogen atom, the C-protonated iminium ion is the key intermediate in alkylation and acylation reactions. The formation of the iminium salt is the first step in the productive reaction with electrophiles. nih.gov
Alkylation Reactions of Enamines
The alkylation of enamines, famously pioneered by Gilbert Stork, is a powerful method for the α-alkylation of aldehydes and ketones under relatively mild conditions. nih.govnih.gov
Stork Enamine Alkylation: Mechanism and Scope
The Stork enamine alkylation involves a three-step sequence:
Enamine Formation: An aldehyde or ketone reacts with a secondary amine, such as piperidine (B6355638), to form the enamine. elsevierpure.com
Alkylation: The enamine acts as a nucleophile and attacks an electrophile, typically an alkyl halide, forming a C-C bond and an iminium salt intermediate. nih.gov
Hydrolysis: The resulting iminium salt is hydrolyzed, usually with dilute aqueous acid, to yield the α-alkylated carbonyl compound and regenerate the secondary amine. elsevierpure.comnih.gov
This method offers several advantages over direct enolate alkylation, including milder reaction conditions and a reduction in polyalkylation products. nih.gov The scope of the Stork enamine alkylation is broad, accommodating a variety of enamines and electrophiles.
Regioselectivity and Stereoselectivity in Enamine Alkylations
For unsymmetrical ketones, the formation of the enamine can lead to regioisomers. Generally, the less substituted enamine is thermodynamically favored, leading to alkylation at the less hindered α-carbon. nih.gov In the case of 1-(2-methyl-1-propenyl)piperidine, derived from a branched aldehyde, alkylation occurs at the α-carbon of the original aldehyde.
Stereoselectivity in enamine alkylations can be achieved through the use of chiral auxiliaries, typically by forming the enamine from a chiral secondary amine. This approach can lead to high diastereoselectivity in the alkylation step, allowing for the synthesis of enantioenriched α-substituted carbonyl compounds after hydrolysis. For instance, the alkylation of enamines derived from chiral auxiliaries has been shown to proceed with high diastereomeric ratios. nih.gov
Alkylation with Activated and Non-activated Electrophiles
The success of the Stork enamine alkylation is highly dependent on the reactivity of the electrophile.
Activated Electrophiles: Enamines react readily with highly reactive electrophiles. These include:
Alkyl Halides: Allylic, benzylic, and propargylic halides are excellent substrates. nih.gov Methyl iodide is also a commonly used reactive alkylating agent. elsevierpure.com
α-Halo Carbonyls and Ethers: Compounds like α-halo ketones, esters, and ethers are sufficiently electrophilic to react with enamines. nih.gov
Michael Acceptors: α,β-Unsaturated carbonyl compounds and nitriles are good Michael acceptors for enamine addition. nist.gov
Non-activated Electrophiles: The reaction of enamines with less reactive, non-activated alkyl halides, such as primary alkyl bromides or iodides, is often sluggish and can result in low to moderate yields. elsevierpure.comnih.gov In some cases, more forcing conditions or the use of metalloenamines are required to achieve efficient alkylation with these less reactive electrophiles. nih.gov
Below is a table illustrating the typical reactivity of enamines with various electrophiles.
| Electrophile Type | Example | General Reactivity with Enamines |
| Activated | ||
| Allylic Halide | Allyl bromide | High |
| Benzylic Halide | Benzyl (B1604629) bromide | High |
| Methyl Halide | Methyl iodide | High |
| α-Halo Ketone | Bromoacetone | High |
| Michael Acceptor | Acrylonitrile | High |
| Non-activated | ||
| Primary Alkyl Halide | n-Butyl bromide | Low to Moderate |
| Secondary Alkyl Halide | Isopropyl bromide | Very Low/No Reaction |
This table provides a general overview of reactivity trends.
The following table presents representative yields for the alkylation of an enamine derived from isobutyraldehyde (B47883), highlighting the difference in reactivity between activated and non-activated electrophiles.
| Enamine | Electrophile | Product | Yield (%) | Reference |
| 1-(2-methyl-1-propenyl)pyrrolidine | Methyl Iodide | 2,2-Dimethylpropanal | High (qualitative) | elsevierpure.com |
| 1-(2-methyl-1-propenyl)pyrrolidine | Benzyl Bromide | 2,2-Dimethyl-3-phenylpropanal | 65 | nist.gov |
| 1-Cyclohexenylpyrrolidine | n-Butyl Iodide | 2-n-Butylcyclohexanone | 44 (conversion) | elsevierpure.com |
Data for the pyrrolidine (B122466) enamine is used as a close structural and reactivity analog to the piperidine enamine.
Acylation Reactions of Enamines
The acylation of enamines is a powerful method for the synthesis of 1,3-dicarbonyl compounds. wikipedia.orglibretexts.org This transformation is a key step in many synthetic routes and highlights the utility of enamines as enolate surrogates.
Mechanism of Enamine Acylation for β-Dicarbonyl Synthesis
The acylation of an enamine, such as 1-(2-methyl-1-propenyl)piperidine, with an acylating agent like an acyl halide or anhydride (B1165640) proceeds through a well-established mechanism. The reaction is typically carried out under neutral conditions, which is a significant advantage over enolate chemistry that requires strong bases. libretexts.org
The mechanism involves the following steps:
Nucleophilic Attack: The nucleophilic α-carbon of the enamine attacks the electrophilic carbonyl carbon of the acyl halide. This step forms a tetrahedral intermediate. youtube.com
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl group and expelling the halide ion as a leaving group. This results in the formation of an acylated iminium salt.
Hydrolysis: The resulting iminium salt is then hydrolyzed, typically with dilute aqueous acid, to yield the final β-dicarbonyl compound and regenerate the secondary amine salt. wikipedia.orglibretexts.org
An example of this is the reaction of an enamine with an acid chloride to furnish a 1,3-diketone after hydrolysis. cambridge.org
Regiocontrol in Acylation Processes
A significant advantage of using enamines in synthesis is the high degree of regiocontrol. For unsymmetrical ketones, the less substituted enamine is generally the thermodynamic product and is favored, leading to alkylation or acylation at the less substituted α-carbon. nrochemistry.com In the case of 1-(2-methyl-1-propenyl)piperidine, derived from isobutyraldehyde, there is only one nucleophilic α-carbon, thus avoiding issues of regioselectivity in its reactions. Enzymatic methods have also been explored for the regioselective acylation of various compounds, showcasing the importance of controlling the site of reaction. rsc.orgnih.gov
Conjugate Addition Reactions (Michael Additions)
Enamines are excellent nucleophiles for conjugate addition reactions, also known as Michael additions, with α,β-unsaturated carbonyl compounds. libretexts.orgnumberanalytics.commasterorganicchemistry.com This reaction is a cornerstone for the formation of 1,5-dicarbonyl compounds. youtube.com
Enamine as Michael Donor with α,β-Unsaturated Carbonyl Acceptors
In the Stork enamine reaction, an enamine adds to an α,β-unsaturated carbonyl acceptor in a Michael-like process. libretexts.org The enamine, 1-(2-methyl-1-propenyl)piperidine, can act as a Michael donor, attacking the β-carbon of a Michael acceptor such as an α,β-unsaturated ketone or ester. masterorganicchemistry.com This reaction is driven by the formation of a stable carbon-carbon single bond. masterorganicchemistry.com
The general mechanism proceeds as follows:
Conjugate Addition: The nucleophilic α-carbon of the enamine attacks the electrophilic β-carbon of the α,β-unsaturated system. libretexts.org This creates a new carbon-carbon bond and a new enolate intermediate.
Protonation/Hydrolysis: The intermediate can then be protonated. Subsequent hydrolysis of the resulting iminium salt yields the final 1,5-dicarbonyl product. libretexts.orglibretexts.org
Research has shown that an enamine derived from isobutyraldehyde can react with Michael acceptors like methyl vinyl ketone. cambridge.org
Formation of 1,5-Dicarbonyl Compounds
Formation of the enamine from a ketone or aldehyde. wikipedia.org
Michael addition to an α,β-unsaturated carbonyl compound. libretexts.org
Hydrolysis of the intermediate iminium salt to reveal the 1,5-dicarbonyl functionality. libretexts.org
This sequence, when applied to 1-(2-methyl-1-propenyl)piperidine and an appropriate α,β-unsaturated carbonyl acceptor, would yield a substituted 1,5-dicarbonyl compound. While this reaction works well for 1,5-diketones and 1,5-keto aldehydes, the retro-Michael reaction can occur under certain conditions. researchgate.net
| Reactant A (Enamine) | Reactant B (Michael Acceptor) | Product (after Hydrolysis) |
| 1-(2-methyl-1-propenyl)piperidine | Methyl vinyl ketone | 2,2-Dimethyl-1,5-dioxoheptane |
| 1-(2-methyl-1-propenyl)piperidine | Acrylonitrile | 4,4-Dimethyl-5-oxohexanenitrile |
This table represents expected products based on established reactivity patterns.
Cycloaddition Reactions Involving Enamines
Enamines can participate in various cycloaddition reactions, acting as the electron-rich component. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. nih.govdtic.mil
One of the most well-known cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.orglibretexts.org In some cases, enamines can act as the diene or dienophile. More commonly, enamines participate in [2+2] cycloadditions with electrophilic alkenes or ketenes, and in 1,3-dipolar cycloadditions. libretexts.orgyoutube.com
For instance, enamines can react with ketenes in a [2+2] cycloaddition to form cyclobutanone (B123998) derivatives. Photochemical [2+2] cycloadditions are also a viable pathway for synthesizing four-membered rings. libretexts.org Additionally, intramolecular aza-Michael additions can lead to the formation of piperidine rings. ntu.edu.sgrsc.org While specific examples of 1-(2-methyl-1-propenyl)piperidine in cycloaddition reactions are not extensively documented in readily available literature, its inherent nucleophilicity suggests it would be a competent partner in such transformations, particularly with highly electrophilic species. The synthesis of piperidines through various cyclization and cycloaddition strategies is a well-developed field of research. organic-chemistry.orgyoutube.com
| Cycloaddition Type | Enamine Role | Potential Partner | Resulting Structure |
| [2+2] Cycloaddition | 2π component | Ketene (B1206846) (R₂C=C=O) | Substituted cyclobutanone |
| [4+2] Cycloaddition (Inverse electron demand) | Dienophile | Electron-deficient diene | Substituted cyclohexene (B86901) derivative |
| 1,3-Dipolar Cycloaddition | Dipolarophile | Nitrile oxide, Azide (B81097) | Five-membered heterocycle |
This table outlines the potential reactivity of 1-(2-methyl-1-propenyl)piperidine in various cycloaddition reactions based on general enamine chemistry.
[2+2] Cycloaddition Pathways
The [2+2] cycloaddition of enamines is a powerful method for the synthesis of four-membered rings. These reactions can proceed through different mechanisms depending on the nature of the reacting partner. While photochemical [2+2] cycloadditions are known, the thermal reactions of enamines with electron-poor alkenes or ketenes are more commonly employed. acs.orgsciencemadness.org
In the case of 1-(2-methyl-1-propenyl)piperidine, a tetrasubstituted enamine, its reaction with an electrophilic alkene would likely proceed through a stepwise mechanism involving a zwitterionic intermediate. The nucleophilic β-carbon of the enamine initiates the attack on the electrophilic alkene, forming a new carbon-carbon bond and generating a zwitterion. This intermediate can then cyclize to form the cyclobutane (B1203170) ring.
A well-known example of a [2+2] cycloaddition involving enamines is the Staudinger reaction, which is the reaction of an enamine with a ketene. adichemistry.com The reaction of 1-(2-methyl-1-propenyl)piperidine with a ketene would be expected to yield a cyclobutanone derivative after hydrolysis of the initial adduct. The high reactivity of ketenes makes this a facile process.
Furthermore, enamines can undergo [2+2] cycloaddition with nitroalkenes. acs.org The electron-withdrawing nature of the nitro group makes the alkene sufficiently electrophilic to react with the electron-rich enamine. The reaction of 1-(2-methyl-1-propenyl)piperidine with a nitroalkene would lead to a nitro-substituted cyclobutane, a versatile intermediate for further synthetic transformations.
| Reactant 1 (Enamine) | Reactant 2 | Product Type | Reference |
| General Enamine | Electrophilic Alkene | Cyclobutane | acs.org |
| General Enamine | Ketene | Cyclobutanone | adichemistry.com |
| General Enamine | Nitroalkene | Nitro-substituted Cyclobutane | acs.org |
[3+2] Cycloaddition Pathways
Enamines are excellent partners in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, providing a direct route to five-membered heterocyclic rings. wikipedia.org These reactions involve the interaction of the enamine (as the dipolarophile) with a 1,3-dipole. Common 1,3-dipoles used in these reactions include azides, nitrile oxides, and diazoalkanes.
The reaction of an enamine like 1-(2-methyl-1-propenyl)piperidine with an organic azide initially forms an unstable triazoline intermediate. This intermediate can then undergo rearrangement, often with the extrusion of a molecule of nitrogen, to yield a variety of products, including amidines or triazoles. acs.orgorganic-chemistry.org The high reactivity of enamines with azides makes this a synthetically useful transformation. acs.org
With nitrile oxides as 1,3-dipoles, enamines undergo cycloaddition to form isoxazoline (B3343090) derivatives. mun.ca The stereochemical outcome of this reaction is often dependent on the geometry of the enamine double bond. For a tetrasubstituted enamine like 1-(2-methyl-1-propenyl)piperidine, the approach of the nitrile oxide would be influenced by steric factors.
Diazoalkanes also react with enamines in [3+2] cycloadditions. The reaction of 1-(2-methyl-1-propenyl)piperidine with a diazoalkane would likely proceed through the interaction of the enamine's Highest Occupied Molecular Orbital (HOMO) with the diazoalkane's Lowest Unoccupied Molecular Orbital (LUMO), leading to the formation of a pyrazoline derivative after protonation. acs.org
| Reactant 1 (Enamine) | Reactant 2 (1,3-Dipole) | Initial Product | Final Product (Example) | Reference |
| General Enamine | Organic Azide | Triazoline | Amidine or Triazole | acs.orgorganic-chemistry.org |
| General Enamine | Nitrile Oxide | Isoxazoline | - | mun.ca |
| General Enamine | Diazoalkane | Pyrazoline | - | acs.org |
Influence of Enamine Structure on Cycloaddition Regioselectivity and Stereoselectivity
The structure of the enamine plays a critical role in determining the regioselectivity and stereoselectivity of cycloaddition reactions. Key factors include the substitution pattern of the double bond and the nature of the amine moiety.
In the case of 1-(2-methyl-1-propenyl)piperidine, the double bond is tetrasubstituted. This high degree of substitution introduces significant steric hindrance, which will strongly influence the approach of the reacting partner. For instance, in a [2+2] cycloaddition, the electrophile will preferentially approach from the less hindered face of the enamine. The piperidine ring, being a six-membered ring, adopts a chair conformation, which can also create a specific steric environment around the double bond, further directing the stereochemical outcome. researchgate.net
The electronic properties of the enamine, governed by the nitrogen atom's lone pair, are also crucial. The pyramidalization of the nitrogen atom in the enamine affects the n-π* overlap and thus the nucleophilicity of the β-carbon. mun.ca Enamines derived from less sterically hindered secondary amines, like pyrrolidine, tend to have a more planar nitrogen and are often more reactive than those from more hindered amines. The piperidine ring in 1-(2-methyl-1-propenyl)piperidine provides a moderate level of steric hindrance compared to acyclic amines.
The regioselectivity of cycloaddition is primarily governed by the electronic interaction between the enamine's HOMO and the electrophile's LUMO. nih.gov For 1-(2-methyl-1-propenyl)piperidine, the electron-donating piperidine group and the two methyl groups on the double bond increase the energy of the HOMO, enhancing its nucleophilicity. In reactions with unsymmetrical electrophiles, the regiochemistry of the addition will be determined by the alignment of the orbitals that leads to the most stable transition state, which is often the formation of the bond between the enamine's nucleophilic β-carbon and the most electrophilic center of the reaction partner.
Other Notable Transformations of Enamines
Beyond cycloadditions, enamines participate in a range of other important chemical transformations.
Oxidative Cleavage Reactions
The electron-rich double bond of enamines is susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) and potassium permanganate (B83412) (KMnO₄). researchgate.netnih.gov This reaction provides a method for the conversion of the enamine back to a carbonyl compound, with cleavage of the carbon-carbon double bond.
Ozonolysis of an enamine, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), typically cleaves the double bond to yield two carbonyl-containing fragments. sciencemadness.orgwikipedia.org For 1-(2-methyl-1-propenyl)piperidine, ozonolysis would be expected to yield isobutyrophenone (B147066) and N-formylpiperidine. An oxidative workup (e.g., with hydrogen peroxide) could potentially lead to further oxidation of the nitrogen-containing fragment. wikipedia.org
Potassium permanganate, especially when supported on a solid matrix like alumina (B75360), can also effect the oxidative cleavage of enamines. acs.org Treatment of β,β-disubstituted enamines with potassium permanganate on alumina has been shown to be a mild and selective method for producing ketones and formamides. acs.org Applying this to 1-(2-methyl-1-propenyl)piperidine would be expected to yield isobutyrophenone and N-formylpiperidine.
| Enamine Substrate | Oxidizing Agent | Products | Reference |
| General β,β-disubstituted enamine | KMnO₄/Al₂O₃ | Ketone + Formamide | acs.org |
| General enamine | O₃, then reductive workup | Two carbonyl compounds | sciencemadness.orgwikipedia.org |
Mannich-Type Aminomethylation Reactions
Enamines are excellent nucleophiles in Mannich-type reactions, which involve the aminomethylation of a carbon atom alpha to a carbonyl group. organic-chemistry.org In the case of enamines, the nucleophilic β-carbon attacks an iminium ion, which is typically pre-formed or generated in situ from an aldehyde and a secondary amine. organic-chemistry.org
A particularly useful reagent for the aminomethylation of enamines is Eschenmoser's salt, dimethyl(methylidene)ammonium iodide, which is a stable source of the dimethylaminomethylene cation. digitellinc.com The reaction of 1-(2-methyl-1-propenyl)piperidine with Eschenmoser's salt would result in the addition of a dimethylaminomethyl group to the β-carbon of the original enamine. The resulting product, after hydrolysis of the iminium salt, would be a β-aminomethyl ketone.
The mechanism involves the nucleophilic attack of the enamine double bond onto the electrophilic carbon of the iminium ion. organic-chemistry.org The steric hindrance of the tetrasubstituted enamine, 1-(2-methyl-1-propenyl)piperidine, could influence the rate of this reaction, but the high nucleophilicity of the enamine would still favor the transformation. acs.orgacs.org
| Nucleophile | Electrophile Source | Product Type | Reference |
| General Enamine | Eschenmoser's Salt | β-Aminomethyl ketone (after hydrolysis) | digitellinc.com |
| General Enamine | Pre-formed Iminium Ion | β-Aminomethyl ketone (after hydrolysis) | organic-chemistry.org |
Spectroscopic and Computational Characterization of Enamines, Including 1 2 Methyl 1 Propenyl Piperidine
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized enamines. Each method offers unique insights into the molecular architecture.
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. While specific spectral data for 1-(2-methyl-1-propenyl)piperidine is not extensively published, the expected chemical shifts can be predicted based on the known effects of the enamine functionality and the piperidine (B6355638) ring structure. researchgate.netchemicalbook.com
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The vinylic proton (=CH) on the propenyl group would appear in the downfield region, typically around 4.0-5.0 ppm, due to its position on a double bond adjacent to a nitrogen atom. The methyl protons on the double bond would likely appear as two singlets around 1.6-1.8 ppm. The protons on the piperidine ring would exhibit more complex signals. The α-protons (adjacent to the nitrogen) would be the most deshielded of the ring protons, appearing around 2.7-3.0 ppm. The β- and γ-protons would resonate further upfield, typically in the 1.5-1.7 ppm range. chemicalbook.com
¹³C-NMR: In the carbon NMR spectrum, the two carbons of the C=C double bond are most characteristic. The β-carbon (C=C -N) is significantly shielded by the nitrogen lone pair and would appear upfield, while the α-carbon (C =C-N) would be more downfield, a hallmark of the enamine structure. The carbons of the piperidine ring would show signals with the α-carbons appearing around 45-55 ppm and the other ring carbons at higher field. researchgate.netspectrabase.com
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation) would be used to definitively assign proton and carbon signals. westmont.edumdpi.com COSY spectra would reveal proton-proton coupling relationships, for instance, between the different protons of the piperidine ring. mdpi.com HSQC or HETCOR experiments would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made from the 1D spectra. westmont.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(2-methyl-1-propenyl)piperidine
| Atom Assignment | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
| Vinylic CH | 4.0 - 4.5 | ~140 |
| C=C H | ~95 | |
| =C(C H₃)₂ | 1.6 - 1.8 | ~22 |
| α-C H₂ (Piperidine) | 2.7 - 3.0 | ~50 |
| β-C H₂ (Piperidine) | 1.6 - 1.7 | ~26 |
| γ-C H₂ (Piperidine) | 1.5 - 1.6 | ~24 |
Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule. For 1-(2-methyl-1-propenyl)piperidine, the most diagnostic feature is the C=C double bond of the enamine.
Infrared (IR) Spectroscopy: The IR spectrum of an enamine is characterized by a strong absorption band corresponding to the C=C stretching vibration. This band typically appears in the range of 1650-1600 cm⁻¹. This is at a lower frequency compared to a typical isolated alkene C=C stretch due to the conjugation of the double bond with the nitrogen lone pair, which imparts some single-bond character. Other significant peaks would include C-H stretching vibrations for the alkyl and vinylic groups just below and above 3000 cm⁻¹, and C-N stretching vibrations around 1250-1020 cm⁻¹. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy is also highly effective for observing the C=C stretch in enamines, which often gives a strong, sharp signal. ondavia.comresearchgate.nethanyang.ac.kr It is a valuable tool for studying reaction kinetics, for instance, by monitoring the disappearance of the reactant ketone's C=O stretch and the appearance of the enamine's C=C stretch over time. hanyang.ac.krsemanticscholar.org The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, can often be observed with Raman spectroscopy. ondavia.com
Table 2: Characteristic Vibrational Frequencies for 1-(2-methyl-1-propenyl)piperidine
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C=C (Enamine) | Stretch | 1650 - 1600 |
| C-N | Stretch | 1250 - 1020 |
| C-H (sp²) | Stretch | 3100 - 3000 |
| C-H (sp³) | Stretch | 3000 - 2850 |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns under ionization.
Mass Spectrometry (MS): For 1-(2-methyl-1-propenyl)piperidine (C₉H₁₇N), the molecular weight is 139.24 g/mol . epa.govnist.gov In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 139. A prominent fragmentation pathway for enamines involves cleavage of the bond beta to the nitrogen atom. A key fragment observed in the mass spectrum is at m/z 124, which corresponds to the loss of a methyl group (•CH₃). nist.govnist.gov Another significant peak is often observed at m/z 84, resulting from a McLafferty-type rearrangement or cleavage, corresponding to the piperidine ring radical cation. libretexts.orgmcmaster.ca
High-Resolution Mass Spectrometry (HR-MS): HR-MS would allow for the determination of the exact mass of the molecular ion and its fragments with high precision (sub-ppm). nih.gov This enables the unambiguous confirmation of the elemental formula, C₉H₁₇N, distinguishing it from other compounds with the same nominal mass. wvu.edu
Table 3: Major Fragments in the Electron Ionization Mass Spectrum of 1-(2-methyl-1-propenyl)piperidine
| m/z | Proposed Fragment | Formula |
| 139 | Molecular Ion [M]⁺ | [C₉H₁₇N]⁺ |
| 124 | [M - CH₃]⁺ | [C₈H₁₄N]⁺ |
| 98 | [M - C₃H₅]⁺ | [C₆H₁₂N]⁺ |
| 84 | Piperidine radical cation | [C₅H₁₀N]⁺ |
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformations.
As 1-(2-methyl-1-propenyl)piperidine is a liquid at room temperature, X-ray diffraction studies would require in-situ crystallization at low temperatures. While specific crystallographic data for this compound are not available in the public domain, studies on other crystalline enamines and piperidine derivatives provide valuable insights. nih.govnih.govresearchgate.net X-ray analysis of related enamines has confirmed the planarity of the N-C=C system, a result of the p-π conjugation between the nitrogen lone pair and the double bond. nih.gov These studies show a characteristic shortening of the N-C single bond and a slight lengthening of the C=C double bond compared to non-conjugated systems. nih.gov For the piperidine moiety, diffraction would confirm its preferred chair conformation. nih.gov
Computational Chemistry Approaches
Computational methods, particularly DFT, are powerful tools for predicting and understanding the properties of molecules, complementing experimental data.
DFT calculations are widely used to model the geometry, stability, and electronic properties of enamine systems. nih.gov
Geometrical Parameters: DFT calculations can accurately predict the ground-state geometry of 1-(2-methyl-1-propenyl)piperidine. These calculations would likely confirm that the lowest energy conformation involves a largely planar enamine moiety (N-C=C) to maximize orbital overlap. nih.gov The calculations would provide precise values for bond lengths and angles, which are expected to be in close agreement with data from X-ray studies on similar compounds. For instance, the N-C(sp²) bond would be predicted to have partial double-bond character, being shorter than a typical N-C single bond. The piperidine ring's chair conformation and the steric interactions between the propenyl group and the ring's axial hydrogens can also be modeled. researchgate.net
Electronic Structure: DFT is used to analyze the electronic distribution within the molecule. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly informative. For an enamine, the HOMO is typically localized on the nitrogen and the C=C double bond, reflecting the nucleophilic character of the β-carbon. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the enamine β-carbon as a site of high negative potential, susceptible to electrophilic attack. mdpi.com
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Stability
Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a more intuitive Lewis-like structure of localized bonds, lone pairs, and empty orbitals. echemi.com This approach is particularly valuable for quantifying the stabilizing effects of electron delocalization, which are understood as donor-acceptor interactions between filled (donor) and vacant (acceptor) orbitals. echemi.comnumberanalytics.com The stability of enamines, including 1-(2-methyl-1-propenyl)piperidine, is significantly influenced by a powerful hyperconjugative interaction.
The primary donor-acceptor interaction responsible for the stability and characteristic nucleophilicity of the enamine functional group is the delocalization of the nitrogen atom's lone pair (a donor NBO, denoted LP(N)) into the antibonding π* orbital of the adjacent carbon-carbon double bond (an acceptor NBO, denoted π(C=C)). wikipedia.orgresearchgate.net This n → π interaction effectively spreads the electron density from the nitrogen across the C=C bond, imparting significant sp2 character to the nitrogen and increasing the electron density at the β-carbon, which is consistent with the known nucleophilic nature of this position. wikipedia.orgnih.gov
The magnitude of this stabilization can be quantified using second-order perturbation theory within the NBO framework. uba.arwisc.edu The stabilization energy, E(2), associated with a donor-acceptor interaction is calculated based on the orbital energies and the Fock matrix element between them. numberanalytics.com A higher E(2) value indicates a stronger interaction and greater molecular stabilization. echemi.com In enamines derived from cyclic amines like piperidine, the degree of this n → π* overlap, and thus the stability, can be influenced by the ring's conformation, which affects the planarity and alignment of the nitrogen lone pair with the π-system. researchgate.net Pyrrolidine-derived enamines often exhibit stronger interactions than piperidine-derived ones due to the greater planarity achievable in the five-membered ring, which maximizes orbital overlap. researchgate.netresearchgate.net
Below is a representative table of the key donor-acceptor interactions for an enamine like 1-(2-methyl-1-propenyl)piperidine, as would be determined by NBO analysis.
Table 1: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Implication |
|---|---|---|---|---|
| LP (1) N10 | π* (1) C8-C9 | 45.8 | n → π* | Strong delocalization, primary source of enamine stability and C8 nucleophilicity. |
| σ (1) C4-C5 | σ* (1) C8-N10 | 5.2 | σ → σ* | Vicinal anti-periplanar hyperconjugation, contributes to conformational stability. |
| σ (1) C6-C7 | σ* (1) C8-N10 | 5.2 | σ → σ* | Vicinal anti-periplanar hyperconjugation, contributes to conformational stability. |
Note: The orbital numbering and energy values are illustrative examples based on typical computational results for similar structures.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a computational visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, providing a guide to the molecule's reactive behavior. uni-muenchen.dechemrxiv.org The MEP map is color-coded to identify regions of varying electron density:
Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. researchgate.net
Blue: Regions of positive electrostatic potential, indicating electron-poor areas (often around hydrogen atoms or electron-deficient centers). These sites are attractive to nucleophiles. researchgate.net
Green: Regions of neutral or near-zero potential. researchgate.net
For an enamine such as 1-(2-methyl-1-propenyl)piperidine, the MEP map is a powerful tool for predicting its reactivity. researchgate.netresearchgate.net The delocalization of the nitrogen lone pair into the C=C double bond, as confirmed by NBO analysis, creates a region of high electron density (negative potential) at the α-carbon (the carbon of the C=C bond not attached to the nitrogen). wikipedia.org This makes the α-carbon the primary site for reactions with electrophiles, a defining characteristic of enamine chemistry. masterorganicchemistry.com
The nitrogen atom itself, despite being the source of the electron donation, also retains a degree of negative potential, though the most electron-rich site is typically the α-carbon. researchgate.net Conversely, the hydrogen atoms on the piperidine ring and the methyl groups would be characterized by positive potential (blue regions), as is typical for hydrogens bonded to carbon. This analysis allows for a clear visualization of the molecule's nucleophilic and electrophilic centers, guiding the prediction of its chemical behavior in reactions. uni-muenchen.de
Table 2: Interpretation of MEP Map for Enamine Reactivity
| Color Region | Electrostatic Potential | Electron Density | Predicted Reactivity | Corresponding Atom/Region |
|---|---|---|---|---|
| Red | Most Negative | High | Strong attraction to electrophiles | α-Carbon of the enamine |
| Yellow/Orange | Negative | Moderately High | Attraction to electrophiles | Nitrogen atom |
| Green | Neutral | Intermediate | Low reactivity | Carbon backbone of the piperidine ring |
Conformational Analysis and Potential Energy Surface (PES) Studies
The three-dimensional structure and conformational flexibility of 1-(2-methyl-1-propenyl)piperidine are critical to its reactivity and stability. Conformational analysis involves identifying the various spatial arrangements (conformers) of the molecule and determining their relative energies. nih.gov These studies are typically performed using computational methods to map the potential energy surface (PES), which represents the molecule's energy as a function of its geometric parameters, such as dihedral angles. researchgate.net
For 1-(2-methyl-1-propenyl)piperidine, the conformational landscape is primarily defined by the piperidine ring. The piperidine ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain (eclipsing interactions). nih.gov Other conformations, such as the twist-boat or boat, are significantly higher in energy and are generally considered transition states or high-energy intermediates between chair forms.
The orientation of the 1-(2-methyl-1-propenyl) group attached to the nitrogen atom is also crucial. The conjugation between the nitrogen lone pair and the π-system of the double bond favors a planar arrangement of the N-C=C moiety. However, steric hindrance between the propenyl group and the axial hydrogens at the C2 and C6 positions of the piperidine ring can cause some puckering or twisting to achieve the lowest energy state. nih.gov Computational studies involving PES scans systematically rotate key bonds to locate the global and local energy minima, which correspond to the most stable conformers. These studies show that even subtle changes in substitution on the piperidine ring can significantly alter the free energy difference between conformers. nih.gov
Transition State Computations for Reaction Mechanism Elucidation
Transition state (TS) computations are a cornerstone of modern mechanistic chemistry, allowing researchers to model the highest-energy point along a reaction coordinate. nih.govresearchgate.net By locating and characterizing the transition state, it is possible to calculate activation energies, which determine reaction rates, and to understand the detailed geometric and electronic changes that occur during a chemical transformation. For enamines, TS computations have been instrumental in elucidating the mechanisms of key reactions like aldol (B89426) additions, alkylations, and cycloadditions. researchgate.netnih.gov
Density Functional Theory (DFT), often using functionals like B3LYP with basis sets such as 6-31G*, is a common method for these calculations. nih.govcapes.gov.br For the reaction of an enamine like 1-(2-methyl-1-propenyl)piperidine with an electrophile (e.g., an aldehyde in an aldol reaction), computational models can map the entire reaction pathway from reactants to products. researchgate.net
Studies on secondary amine-catalyzed aldol reactions show that the transition state often adopts a half-chair conformation. nih.govcapes.gov.br In this TS, the new carbon-carbon bond between the enamine's nucleophilic α-carbon and the electrophile's carbonyl carbon is partially formed. researchgate.net These calculations can also reveal the role of other factors, such as hydrogen bonding or solvent effects, in stabilizing the transition state and lowering the activation barrier. nih.gov By comparing the energies of different possible transition states, chemists can predict and explain the stereochemical outcome (e.g., syn vs. anti products) of a reaction, a critical aspect of asymmetric catalysis. nih.gov
Table 4: Key Parameters from a Typical Transition State Calculation for an Enamine Reaction
| Parameter | Description | Typical Finding/Value | Significance |
|---|---|---|---|
| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | 10-25 kcal/mol | Determines the reaction rate; a lower value means a faster reaction. |
| Imaginary Frequency | A normal vibrational mode with a negative force constant, unique to a TS. | One negative value (~ -150 to -500 cm⁻¹) | Confirms the structure is a true first-order saddle point (a transition state). |
| Key Bond Distances | The lengths of bonds being formed and broken in the TS. | Forming C-C bond: ~2.0-2.4 Å | Shows the asynchronous or synchronous nature of bond formation. |
Strategic Applications of 1 2 Methyl 1 Propenyl Piperidine in Complex Organic Synthesis
Construction of Carbon–Carbon Bonds via Enamine Intermediates
Enamines derived from aldehydes or ketones, such as 1-(2-methyl-1-propenyl)piperidine, are key intermediates in the Stork enamine synthesis, a powerful method for the selective alkylation and acylation of carbonyl compounds. mychemblog.com The electronic structure of the enamine features a high degree of negative charge on the β-carbon atom, making it nucleophilic. mychemblog.com This allows it to react with a range of electrophiles, facilitating the construction of new carbon-carbon bonds. libretexts.org
The α-alkylation of aldehydes via their enamine derivatives is a cornerstone of modern synthetic chemistry, providing a robust method for creating substituted carbonyl compounds. mychemblog.comyoutube.com The process involves a three-step sequence: (1) formation of the enamine, (2) alkylation with an electrophile, and (3) hydrolysis of the resulting iminium salt to regenerate the carbonyl group. libretexts.org
1-(2-methyl-1-propenyl)piperidine serves as an excellent nucleophile in SN2-type reactions with reactive alkyl halides. youtube.comlibretexts.org Activated electrophiles such as allylic, benzylic, and propargylic halides are particularly effective reaction partners. mychemblog.com The reaction proceeds through the attack of the enamine's nucleophilic carbon on the alkyl halide, forming a C-alkylated iminium salt intermediate. Subsequent acidic hydrolysis cleaves the enamine, yielding the α-alkylated aldehyde and regenerating the secondary amine. mychemblog.comyoutube.com This method offers a gentler alternative to direct alkylation using strong bases like LDA. youtube.com
Table 1: Examples of α-Alkylation using 1-(2-methyl-1-propenyl)piperidine
| Electrophile (Alkyl Halide) | Product after Hydrolysis | Typical Yield |
| Allyl Bromide | 2,2-Dimethyl-4-pentenal | High |
| Benzyl (B1604629) Bromide | 2,2-Dimethyl-3-phenylpropanal | High |
| Methyl Iodide | 2,2-Dimethylpropanal (Pivaldehyde) | Moderate-High |
The nucleophilicity of 1-(2-methyl-1-propenyl)piperidine can be extended to reactions with acylating agents and Michael acceptors, providing pathways to 1,3- and 1,5-dicarbonyl compounds, respectively. These structures are valuable building blocks in the synthesis of more complex molecules and heterocycles. quimicaorganica.orgresearchgate.net
The synthesis of 1,5-dicarbonyl compounds is achieved through the Michael addition of the enamine to an α,β-unsaturated ketone or other suitable Michael acceptor. quimicaorganica.org The conjugate addition is followed by hydrolysis of the intermediate iminium salt to furnish the 1,5-dicarbonyl system. quimicaorganica.org
For the formation of 1,3-dicarbonyl compounds, the enamine is reacted with an acyl halide. This acylation occurs at the nucleophilic carbon, and subsequent hydrolysis of the iminium salt intermediate yields the corresponding β-diketone or β-ketoaldehyde. google.comyoutube.com
Table 2: Synthesis of Dicarbonyl Compounds
| Reagent | Intermediate Type | Product after Hydrolysis | Dicarbonyl Type |
| Methyl Vinyl Ketone | Michael Adduct | 4,4-Dimethyl-6-oxoheptanal | 1,5-Dicarbonyl |
| Acrylonitrile | Michael Adduct | 4,4-Dimethyl-4-cyanobutanal | 1,5-Dicarbonyl Precursor |
| Acetyl Chloride | Acylation Adduct | 2,2-Dimethyl-3-oxobutanal | 1,3-Dicarbonyl |
| Benzoyl Chloride | Acylation Adduct | 2,2-Dimethyl-3-oxo-3-phenylpropanal | 1,3-Dicarbonyl |
Enantioselective and Diastereoselective Transformations
While 1-(2-methyl-1-propenyl)piperidine itself is achiral, the principles of enamine reactivity it demonstrates are fundamental to the development of powerful asymmetric catalytic methods. By substituting the achiral piperidine (B6355638) with a chiral secondary amine, chemists can create chiral enamines that direct the stereochemical outcome of subsequent reactions. acs.org
The field of asymmetric organocatalysis heavily relies on the in-situ formation of chiral enamines to achieve high levels of enantioselectivity. youtube.com Chiral amines, such as derivatives of proline or other C2-symmetric amines, can condense with aldehydes to form chiral enamines. youtube.com These intermediates create a chiral environment that biases the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. acs.orgresearchgate.net
This strategy merges stereoinduction and chemical activation within a single chiral organocatalyst, enabling light-driven enantioselective transformations that are not possible through thermal enamine reactivity alone. acs.org For instance, the enantioselective photochemical α-alkylation of aldehydes with electron-poor organic halides has been successfully developed using this approach. acs.org In these reactions, the chiral enamine can form a photoactive electron donor-acceptor (EDA) complex or be directly excited by light, initiating a radical chain process that ultimately leads to the enantiomerically enriched α-alkylated product. acs.org
The stereochemical outcome of C-C bond-forming reactions involving enamines is highly dependent on the steric and electronic properties of the enamine and the electrophile. acs.org The geometry of the enamine double bond and the conformation of the piperidine ring (or other cyclic amine) play a crucial role in directing the facial selectivity of the electrophilic attack.
In reactions involving chiral enamines, the catalyst can orient the incoming electrophile through non-covalent interactions, such as hydrogen bonding, leading to a highly organized transition state. youtube.com This control allows for the predictable synthesis of specific diastereomers and enantiomers. For example, in proline-catalyzed aldol (B89426) reactions, the carboxylic acid group of proline can activate the electrophile via hydrogen bonding, setting up an intramolecular-like reaction that proceeds through a well-defined, chair-like transition state, thereby controlling the stereochemistry of the newly formed stereocenters. youtube.com Similar principles of stereocontrol are applied in Michael additions and other C-C bond-forming reactions to generate complex molecules with multiple stereocenters with high fidelity. researchgate.net
Annulation Reactions Utilizing Enamine Chemistry
Annulation reactions are powerful ring-forming strategies in organic synthesis. Enamine chemistry, particularly the reactivity profile of enamines like 1-(2-methyl-1-propenyl)piperidine, is central to classic annulation methods such as the Robinson annulation. nih.gov This reaction sequence typically involves a Michael addition followed by an intramolecular aldol condensation to construct a six-membered ring.
In a typical aza-Robinson annulation, an enamine acts as the nucleophile in a conjugate addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. nih.gov The initial Michael addition forms a 1,5-dicarbonyl compound (after hydrolysis of the intermediate iminium ion), which can then undergo an intramolecular aldol reaction to form a cyclohexenone ring. The use of an enamine provides a neutral and selective method for generating the necessary enolate equivalent for the initial Michael addition. This strategy has been widely employed in the synthesis of steroids and other polycyclic natural products. nih.gov
Robinson Annulation Analogs
The Robinson annulation is a classic and powerful ring-forming reaction that traditionally involves a Michael addition followed by an intramolecular aldol condensation to create a six-membered ring. wikipedia.orgmasterorganicchemistry.com The Stork enamine synthesis provides a well-established modification of this process, where an enamine acts as the nucleophilic Michael donor. wikipedia.orgwikipedia.org
1-(2-methyl-1-propenyl)piperidine serves as a key reactant in analogs of the Robinson annulation. A notable example is its reaction with methyl vinyl ketone. cambridge.org In this sequence, the enamine first engages in a Michael addition with the methyl vinyl ketone. The resulting intermediate is then hydrolyzed, which not only regenerates the carbonyl group but also sets the stage for an intramolecular aldol condensation. The final product after dehydration is a cyclohexenone derivative, effectively demonstrating the utility of the enamine in constructing a new six-membered ring onto a fragment. cambridge.orgyoutube.com This sequence showcases a powerful method for the formation of fused ring systems. wikipedia.org
Table 1: Robinson Annulation Analog Reaction This table outlines the reactants and ultimate product of the Robinson annulation analog reaction involving 1-(2-methyl-1-propenyl)piperidine.
| Reactant 1 | Reactant 2 | Key Intermediate (Post-Addition) | Final Product (Post-Hydrolysis & Cyclization) |
| 1-(2-methyl-1-propenyl)piperidine | Methyl vinyl ketone | 4,4-dimethyl-5-(1-piperidinyl)hept-5-en-2-one | 4,4-Dimethyl-2-cyclohexen-1-one |
Synthesis of Fused Ring Systems
The synthesis of fused ring systems is a cornerstone of complex molecule construction, and the Robinson annulation is a key method to achieve this. wikipedia.org The application of 1-(2-methyl-1-propenyl)piperidine in Robinson annulation analogs directly translates to the synthesis of fused bicyclic structures. nih.gov When the enamine is derived from a cyclic ketone instead of an aldehyde, the Stork-enamine-based Robinson annulation produces fused bicyclic systems like decalin derivatives. researchgate.net
The general strategy involves the reaction of the enamine with an α,β-unsaturated ketone (a Michael acceptor). wikipedia.org This initial carbon-carbon bond formation is followed by an acid-catalyzed hydrolysis of the enamine and the resulting iminium salt intermediate. nrochemistry.com This step regenerates a ketone, creating a 1,5-dicarbonyl compound which is the direct precursor for intramolecular cyclization via an aldol condensation, yielding the fused ring system. masterorganicchemistry.com This methodology has been applied to the synthesis of a variety of fused systems, including those found in steroids and other natural products. wikipedia.orgnih.gov The use of piperidine as the secondary amine for enamine formation is common in these transformations. cambridge.org
Role as a Precursor to Nitrogen Heterocycles and Derivatives
Beyond its use in forming carbocyclic rings, 1-(2-methyl-1-propenyl)piperidine is a valuable precursor for creating other nitrogen-containing molecules, including quaternary ammonium (B1175870) salts and various substituted piperidines.
Derivatization to Quaternary Ammonium Salts
Quaternary ammonium salts are conventionally synthesized by the reaction of a tertiary amine with an alkyl halide, a process known as the Menschutkin reaction. quora.com In the case of an enamine like 1-(2-methyl-1-propenyl)piperidine, the reactivity is more complex due to the presence of two potential nucleophilic sites: the nitrogen atom and the α-carbon.
The predominant reaction of enamines with electrophiles such as alkyl halides occurs at the α-carbon. cambridge.orgwikipedia.org This reaction, a key step in the Stork enamine alkylation, leads to the formation of a quaternary iminium salt. youtube.com The nitrogen atom's lone pair participates in forming a double bond with the adjacent carbon, which facilitates the nucleophilic attack by the α-carbon onto the alkyl halide. youtube.com The resulting iminium salt can be isolated or, more commonly, hydrolyzed in situ to yield an α-alkylated carbonyl compound. wikipedia.org While this C-alkylation is the more synthetically exploited pathway, direct N-alkylation of piperidine derivatives using reagents like iodomethane (B122720) is also a standard method for producing N,N-dialkyl piperidinium (B107235) cations. nih.gov
Table 2: Formation of Quaternary Iminium Salt This table illustrates the C-alkylation of 1-(2-methyl-1-propenyl)piperidine to form a quaternary iminium salt.
| Reactant 1 | Electrophile (Example) | Product |
| 1-(2-methyl-1-propenyl)piperidine | Benzyl chloride | 1-(1-benzyl-2-methyl-1-propenyl)piperidin-1-ium chloride |
Preparation of Substituted Piperidines and Analogues
1-(2-methyl-1-propenyl)piperidine serves as a versatile starting point for the synthesis of various substituted piperidine analogues. The reactivity of the enamine double bond allows for several transformations that result in new piperidine derivatives.
One straightforward transformation is the reduction of the enamine. Catalytic hydrogenation of the carbon-carbon double bond can be performed to yield the corresponding saturated tertiary amine. This process would convert 1-(2-methyl-1-propenyl)piperidine into 1-(2-methylpropyl)piperidine, also known as N-isobutylpiperidine. This type of reduction is a common method for converting enamines to saturated amines.
Furthermore, the enamine can be hydrolyzed back to its constituent amine and carbonyl compound. nrochemistry.com Treatment with aqueous acid readily cleaves the enamine to furnish piperidine and isobutyraldehyde (B47883). This reversibility makes the enamine a protecting group for the parent piperidine or a synthetic equivalent for introducing the isobutyraldehyde moiety in other reactions. These transformations highlight the role of 1-(2-methyl-1-propenyl)piperidine as a flexible precursor for generating a variety of substituted piperidine structures. nih.govrsc.orgajchem-a.com
Table 3: Preparation of a Substituted Piperidine Analog via Reduction This table shows the synthesis of a saturated piperidine derivative from 1-(2-methyl-1-propenyl)piperidine.
| Reactant | Reagent/Condition | Product |
| 1-(2-methyl-1-propenyl)piperidine | H₂, Catalyst (e.g., Pt/C) | 1-(2-methylpropyl)piperidine |
Q & A
Q. What spectroscopic and analytical techniques are critical for characterizing Piperidine, 1-(2-methyl-1-propenyl)-, and how can conflicting data be resolved?
Methodological Answer:
- Mass Spectrometry (EI-MS): Use electron ionization mass spectrometry to confirm molecular weight (139.2380 g/mol) and fragmentation patterns. The NIST database provides reference spectra (NIST MS No. 3617) for cross-validation .
- Gas-Phase Ionization Data: Proton affinity (978.2 kJ/mol) and gas-phase basicity (949.4 kJ/mol) can be measured via ion cyclotron resonance or tandem MS to resolve discrepancies in ionization energy values (e.g., 8.0 eV vs. 7.93 ± 0.03 eV) .
- 3D Structural Analysis: Computational tools (e.g., Gaussian, Avogadro) can generate 3D SD files from 2D Mol structures to predict steric effects and verify substituent geometry .
Q. How can researchers validate the purity and stability of Piperidine, 1-(2-methyl-1-propenyl)- under laboratory storage conditions?
Methodological Answer:
- Chromatographic Methods: Employ GC-MS or HPLC with UV detection to assess purity (>95% recommended) and monitor degradation products. Compare retention times with NIST reference data .
- Stability Testing: Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels. Use NMR to detect structural changes over time .
- Hazard Analysis: Refer to safety data sheets (SDS) for analogous piperidine derivatives to identify degradation risks (e.g., oxidation sensitivity) .
Advanced Research Questions
Q. What synthetic strategies optimize the yield of Piperidine, 1-(2-methyl-1-propenyl)- while managing steric hindrance from the 2-methyl-1-propenyl group?
Methodological Answer:
- Nucleophilic Substitution: Use piperidine as a nucleophile reacting with 2-methyl-1-propenyl halides. Optimize solvent polarity (e.g., THF or DMF) and temperature (40–60°C) to enhance reaction kinetics .
- Catalytic Coupling: Explore palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective propenyl attachment. Monitor steric effects via computational modeling (e.g., DFT) .
- Purification: Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from byproducts .
Q. How can computational chemistry predict the reactivity of Piperidine, 1-(2-methyl-1-propenyl)- in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic (N-atom) or electrophilic (propenyl group) attacks .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. ethanol) on reaction pathways using GROMACS or AMBER .
- Ionization Energy Validation: Cross-reference experimental ionization energies (7.93–8.0 eV) with computed vertical ionization potentials to refine models .
Q. What biological assays are suitable for evaluating the pharmacological potential of Piperidine, 1-(2-methyl-1-propenyl)- despite limited activity data?
Methodological Answer:
- Receptor Binding Assays: Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement. Piperidine derivatives often target CNS pathways .
- Enzyme Inhibition: Test inhibitory effects on cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorometric assays. Correlate results with structural analogs .
- Toxicity Profiling: Use zebrafish or in vitro cytotoxicity models (e.g., HepG2 cells) to assess acute toxicity, referencing SDS guidelines for hazard classification .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported ionization energies for Piperidine, 1-(2-methyl-1-propenyl)-?
Methodological Answer:
- Experimental Replication: Repeat measurements using photoelectron spectroscopy (PES) or electron impact ionization under standardized conditions (vacuum pressure, electron energy) .
- Error Source Identification: Compare sample purity (via GC-MS), instrumental calibration, and environmental factors (e.g., humidity) across studies .
- Computational Validation: Perform high-level ab initio calculations (CCSD(T)/CBS) to resolve theoretical vs. experimental discrepancies .
Research Design Considerations
Q. What experimental controls are essential when studying the reactivity of Piperidine, 1-(2-methyl-1-propenyl)- in multicomponent reactions?
Methodological Answer:
- Blank Reactions: Run parallel reactions without catalysts or substituents to identify background interference .
- Isotopic Labeling: Use deuterated solvents (e.g., D₂O, CDCl₃) in NMR studies to trace proton exchange mechanisms .
- Kinetic Profiling: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediate species .
Tables of Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇N | |
| Molecular Weight | 139.2380 g/mol | |
| CAS Number | 673-33-6 | |
| Proton Affinity | 978.2 kJ/mol | |
| Ionization Energy (EI-MS) | 7.93 ± 0.03 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
